3\',5\'-cAMP Na Hydrate
Description
3',5'-Cyclic adenosine monophosphate sodium hydrate (3',5'-cAMP Na Hydrate) is a sodium salt of cyclic adenosine 3',5'-monophosphate (cAMP), a critical secondary messenger in eukaryotic cell signaling. It regulates processes such as glycogen metabolism, ion channel activity, and gene transcription via protein kinase A (PKA) activation . The compound has the molecular formula C₁₀H₁₁N₅NaO₆P·H₂O, a molecular weight of 369.20 g/mol, and CAS No. 37839-81-9 . Its hydrate form enhances solubility in aqueous buffers, making it suitable for in vitro assays. Studies demonstrate its susceptibility to hydrolysis by cerium ions (Ce³⁺) under mild conditions, which is accelerated by hydrogen peroxide (H₂O₂) .
Properties
Molecular Formula |
C10H13N5NaO7P |
|---|---|
Molecular Weight |
369.20 g/mol |
IUPAC Name |
sodium;6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;hydrate |
InChI |
InChI=1S/C10H12N5O6P.Na.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7;;/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);;1H2/q;+1;/p-1 |
InChI Key |
FKBJSPWBAQGFIV-UHFFFAOYSA-M |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)[O-].O.[Na+] |
Origin of Product |
United States |
Preparation Methods
3’,5’-Cyclic Adenosine Monophosphate Sodium Hydrate is synthesized from adenosine triphosphate by the enzyme adenylate cyclase. This enzyme is located on the inner side of the plasma membrane and is activated by a range of signaling molecules through the activation of adenylate cyclase stimulatory G-protein-coupled receptors . Industrial production methods involve the use of recombinant DNA technology to produce large quantities of adenylate cyclase, which is then used to convert adenosine triphosphate to 3’,5’-cyclic adenosine monophosphate .
Chemical Reactions Analysis
3’,5’-Cyclic Adenosine Monophosphate Sodium Hydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically facilitated by reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used but can include various derivatives of cyclic adenosine monophosphate .
Scientific Research Applications
3',5'-cyclic AMP, also known as cyclic AMP (cAMP), is a purine nucleotide that functions as a second messenger in cellular signal transduction . cAMP plays a crucial role in various biological processes, including hormone action and the regulation of numerous cellular reactions .
Chemical and Physical Properties
- Formula: C10H12N5O6P
- Role: Acts as a human metabolite and an Escherichia coli metabolite
- Solubility: Soluble in water
- Collision Cross Section: Experimental collision cross section values have been determined using various methods :
- 176.8 Ų [M+H]
- 172.6 Ų [M+H]
- 188.6 Ų [M+Na]
- 181 Ų [M+Na]
- 188.8 Ų [M+Na]
- 171.8 Ų [M-H]
- 172 Ų [M-H]
- 172.7 Ų [M+H]
- 181.3 Ų [M+Na]
- 189 Ų [M+Na]
- 177 Ų [M+H]
- 171.9 Ų [M-H]
- 182.3 Ų [M+Na]
Applications of 3',5'-cAMP Na Hydrate
- ** দ্বিতীয় বার্তাবাহক:** Purine 3',5'-cyclic nucleotides are well-known as secondary messengers in hormone action and cellular signal transduction .
- PKA Activation: It is a naturally occurring activator of cAMP-dependent protein kinase (PKA) .
Role in Gut Physiology and Inflammation
Cyclic nucleotides, especially cGMP, can protect against gut infections . cAMP primarily affects gut function via protein kinase A (PKA), which stimulates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel .
- CFTR Activation: Sustained activation of CFTR by cAMP causes hypersecretion of anions (chloride and bicarbonate) into the intestinal lumen, leading to rapid loss of sodium ions and water, resulting in acute watery diarrhea .
- Cholera Pathogenesis: In cholera patients, a strong correlation exists between fecal cAMP levels and fluid loss. CFTR-null mice showed reduced fluid secretion in the intestine despite intracellular cAMP accumulation, confirming CFTR's crucial role in cholera pathophysiology .
- Additional Mechanisms: cAMP can also contribute to cholera pathogenesis by attenuating Na+ absorption, enhancing HCO3− secretion, inhibiting autophagy, and disrupting intestinal barrier function .
Immunoregulatory Potential
Therapeutic strategies that modulate cAMP generation or its effects have immunoregulatory potential in autoimmune and inflammatory disorders .
Lysosomal Enzyme Release and Superoxide Anion Production
Elevated cAMP levels precede lysosomal enzyme release and superoxide anion production .
Mechanism of Action
3’,5’-Cyclic Adenosine Monophosphate Sodium Hydrate exerts its effects by activating protein kinase A (PKA). This activation leads to the phosphorylation of various target proteins, which in turn modulate their activity. The compound also binds to and regulates the function of ion channels such as the hyperpolarization-activated cyclic nucleotide-gated channels . The molecular targets and pathways involved include the cyclic adenosine monophosphate-dependent pathway and the protein kinase A signaling pathway .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3',5'-cAMP Na Hydrate and its analogs:
Key Findings:
Structural Modifications and Stability Phosphorothioate analogs (e.g., Rp-8-CPT-cAMPS) exhibit high resistance to phosphodiesterase (PDE)-mediated hydrolysis due to sulfur substitution at the phosphate group . In contrast, 3',5'-cAMP Na Hydrate is rapidly cleaved by Ce³⁺ ions, a property exploited in catalytic hydrolysis studies . N⁶-substituted analogs (e.g., 6-Bnz-cAMP) show enhanced selectivity for PKA isoforms, whereas 8-substituted derivatives (e.g., 8-Bromo-cAMP) non-selectively activate both PKA and exchange proteins activated by cAMP (Epac) .
Enzymatic Susceptibility
- 3',5'-cAMP Na Hydrate is hydrolyzed to 5'-AMP by PDEs, a reaction critical for terminating cAMP signaling . However, analogs like Rp-8-CPT-cAMPS remain intact in PDE-rich environments, enabling sustained pathway modulation .
Biological Activity
- 3',5'-Cyclic dAMP , with a deoxyribose sugar, shows reduced affinity for PKA compared to ribose-containing cAMP derivatives, highlighting the importance of the 2'-hydroxyl group in receptor binding .
Research Implications
- Therapeutic Potential: PDE-resistant analogs (e.g., Rp-8-CPT-cAMPS) are valuable for studying chronic cAMP signaling in diseases like heart failure .
- Catalytic Hydrolysis : The Ce³⁺-mediated cleavage of 3',5'-cAMP Na Hydrate underscores the role of redox-active metals in nucleotide metabolism .
- Assay Design : The use of 3',5'-cAMP Na Hydrate in buffers with physiological ionic strength (e.g., 130 mM KCl, 2 mM Mg²⁺) ensures accurate measurement of adenylate cyclase and PDE activities .
Q & A
Q. What statistical frameworks are appropriate for analyzing cAMP signaling heterogeneity in single-cell studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
